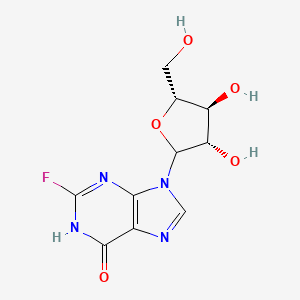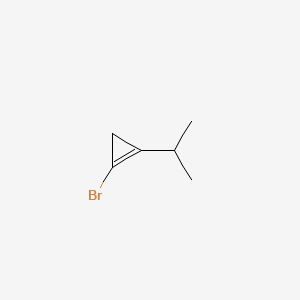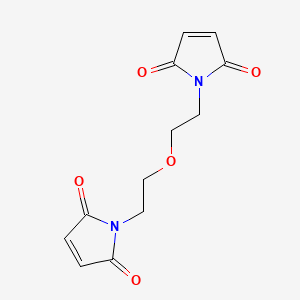
3-Oxo-3,4-dihydroquinoxaline-1(2H)-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-Quinoxalinecarboxaldehyde,3,4-dihydro-3-oxo-(9CI) is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoxaline core with a carboxaldehyde group and a dihydro-oxo substitution, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinoxalinecarboxaldehyde,3,4-dihydro-3-oxo-(9CI) typically involves the condensation of o-phenylenediamine with glyoxal or its derivatives. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The resulting quinoxaline intermediate is then subjected to further functionalization to introduce the carboxaldehyde and dihydro-oxo groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.
化学反应分析
Types of Reactions
1(2H)-Quinoxalinecarboxaldehyde,3,4-dihydro-3-oxo-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxaldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.
科学研究应用
1(2H)-Quinoxalinecarboxaldehyde,3,4-dihydro-3-oxo-(9CI) has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1(2H)-Quinoxalinecarboxaldehyde,3,4-dihydro-3-oxo-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinoxaline-2-carboxaldehyde: A derivative with a carboxaldehyde group at the 2-position.
3,4-Dihydroquinoxaline: A reduced form of quinoxaline without the carboxaldehyde group.
Uniqueness
1(2H)-Quinoxalinecarboxaldehyde,3,4-dihydro-3-oxo-(9CI) is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The combination of the quinoxaline core with the carboxaldehyde and dihydro-oxo groups makes it a valuable intermediate for the synthesis of diverse bioactive compounds.
属性
CAS 编号 |
36002-61-6 |
|---|---|
分子式 |
C9H8N2O2 |
分子量 |
176.17 g/mol |
IUPAC 名称 |
3-oxo-2,4-dihydroquinoxaline-1-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c12-6-11-5-9(13)10-7-3-1-2-4-8(7)11/h1-4,6H,5H2,(H,10,13) |
InChI 键 |
VRQBCGLVIFQFJL-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)NC2=CC=CC=C2N1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







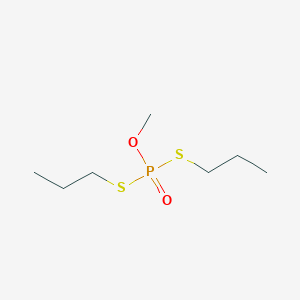

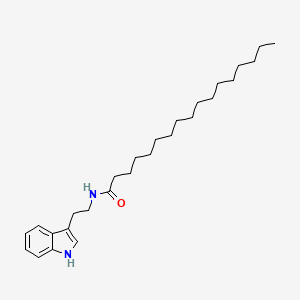
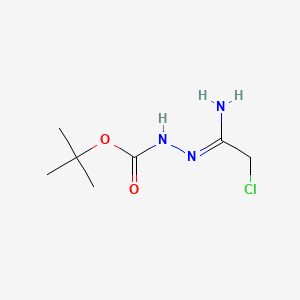

![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine](/img/structure/B13832014.png)
